molecular formula C12H7ClF2O B3059808 3-Chloro-5-(2,6-difluorophenyl)phenol CAS No. 1262002-75-4

3-Chloro-5-(2,6-difluorophenyl)phenol

Cat. No. B3059808
CAS RN: 1262002-75-4
M. Wt: 240.63
InChI Key: JYQYIKOIUNHYEV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds often involves the use of boronic acids . For instance, (3-Chloro-2,6-difluorophenyl)boronic acid is used in various research and industrial applications . The Suzuki–Miyaura coupling reaction is a common method used for creating carbon-carbon bonds using boronic acids .


Chemical Reactions Analysis

The Suzuki–Miyaura coupling reaction is a common method used for creating carbon-carbon bonds using boronic acids . This reaction is often used in the synthesis of biaryl compounds, which are common in pharmaceuticals and organic materials .

Scientific Research Applications

Suzuki–Miyaura Coupling

This compound can be used in Suzuki–Miyaura coupling , a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .

Synthesis of Organoboron Reagents

“3-Chloro-5-(2,6-difluorophenyl)phenol” can be used in the synthesis of organoboron reagents. These reagents have been developed for the process, with properties that have been tailored for application under specific Suzuki–Miyaura coupling conditions .

Transmetalation Studies

The compound can be used in studies related to transmetalation, a process where a ligand is transferred from one metal to another . This is particularly relevant in the context of Suzuki–Miyaura coupling .

Materials Science

In the field of materials science, this compound can be used in the synthesis of materials with unique properties. Its unique properties make it an ideal choice for investigating diverse research areas.

Environmental Analysis

“3-Chloro-5-(2,6-difluorophenyl)phenol” can be used in environmental analysis due to its unique chemical properties. It can be used to study the behavior of similar compounds in the environment.

Pharmaceuticals

In pharmaceutical research, this compound can be used as a building block in the synthesis of new drugs. Its unique structure can contribute to the development of drugs with novel mechanisms of action.

Safety and Hazards

The safety data sheet for (3-Chloro-2,6-difluorophenyl)boronic acid suggests that it should be handled with care. If inhaled or ingested, medical attention should be sought immediately .

Mechanism of Action

Target of Action

It is often used as a reagent in suzuki–miyaura coupling reactions , which suggests that its targets could be various organic compounds that participate in these reactions.

Mode of Action

The mode of action of 3-Chloro-5-(2,6-difluorophenyl)phenol is likely related to its role in Suzuki–Miyaura coupling reactions . In these reactions, the compound may interact with a palladium catalyst and other organic compounds to form new carbon-carbon bonds . The exact nature of these interactions and the resulting changes at the molecular level are complex and depend on the specific conditions of the reaction .

Biochemical Pathways

Given its use in suzuki–miyaura coupling reactions , it can be inferred that the compound plays a role in the synthesis of various organic compounds. The downstream effects of these reactions would depend on the specific compounds being synthesized.

Result of Action

As a reagent in suzuki–miyaura coupling reactions , its primary effect is likely the formation of new carbon-carbon bonds, leading to the synthesis of various organic compounds.

Action Environment

The action, efficacy, and stability of 3-Chloro-5-(2,6-difluorophenyl)phenol are likely influenced by various environmental factors. These may include the presence of a palladium catalyst, the temperature and pressure of the reaction environment, and the presence of other organic compounds in Suzuki–Miyaura coupling reactions .

properties

IUPAC Name

3-chloro-5-(2,6-difluorophenyl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7ClF2O/c13-8-4-7(5-9(16)6-8)12-10(14)2-1-3-11(12)15/h1-6,16H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYQYIKOIUNHYEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)C2=CC(=CC(=C2)Cl)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7ClF2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20685939
Record name 5-Chloro-2',6'-difluoro[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20685939
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-5-(2,6-difluorophenyl)phenol

CAS RN

1262002-75-4
Record name 5-Chloro-2',6'-difluoro[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20685939
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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